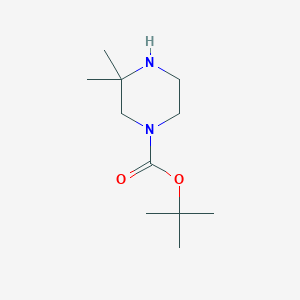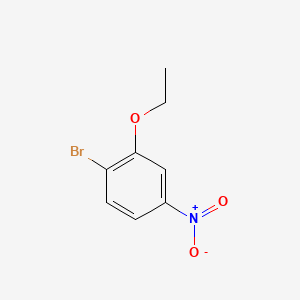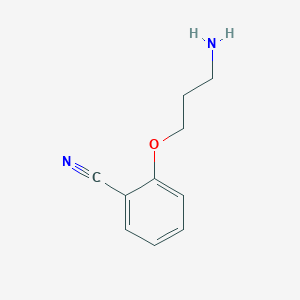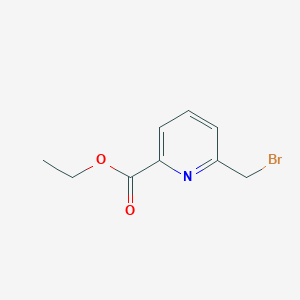![molecular formula C14H26N2O4 B1290402 [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester CAS No. 203662-91-3](/img/structure/B1290402.png)
[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester
Übersicht
Beschreibung
“[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” is a compound with the molecular formula C14H26N2O4 . It is also known by other names such as Ethyl 2-(4-(((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetate and has a molecular weight of 286.37 g/mol . The compound plays a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester”, has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions have been used to form these derivatives . For instance, one method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Molecular Structure Analysis
The molecular structure of “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound’s IUPAC name is ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” include a molecular weight of 286.37 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 7 . The compound also has an XLogP3-AA value of 1.8 .
Wissenschaftliche Forschungsanwendungen
1. Role in Drug Design and Synthesis Piperidines, which include the compound you mentioned, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The compound “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” could be used as a building block in the synthesis of these pharmaceuticals.
Pharmacological Applications
Piperidine derivatives, including “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester”, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Role in Organic Synthesis
The compound “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” can be used in organic synthesis. For instance, it can be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
4. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids The compound “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” can be used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This process is crucial in the synthesis of certain types of drugs.
5. Role in the Synthesis of Novel Organic Compounds Piperazine and N-Boc piperazine and their simple derivatives such as “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
6. Role in the Synthesis of Biologically Active Piperidines The compound “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” can be used in the synthesis of biologically active piperidines . These piperidines can have various biological activities and can be used in the development of new drugs.
Zukünftige Richtungen
The future directions for “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role that piperidine derivatives play in the pharmaceutical industry .
Eigenschaften
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)10-16-8-6-11(7-9-16)15-13(18)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATVIYNHFRNTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


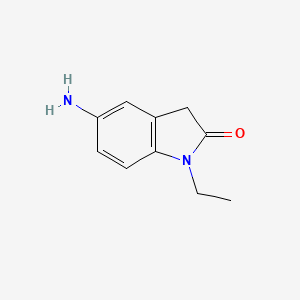
![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)
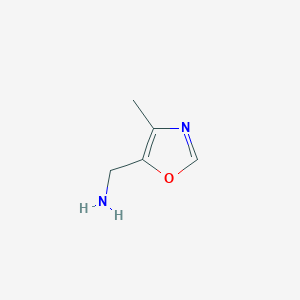
![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

